Product packaging for Methyl 6,6,6-trifluoro-5-oxohexanoate(Cat. No.:CAS No. 1161004-61-0)

Methyl 6,6,6-trifluoro-5-oxohexanoate

Cat. No.: B1498153
CAS No.: 1161004-61-0
M. Wt: 198.14 g/mol
InChI Key: LXBQVXIGYLVDLU-UHFFFAOYSA-N
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Description

Methyl 6,6,6-trifluoro-5-oxohexanoate is a fluorinated ester characterized by a ketone group at position 5 and three fluorine atoms at the terminal carbon of the hexanoate chain. The trifluoromethyl group enhances electron-withdrawing effects, influencing reactivity and stability. Applications may span agrochemicals, pharmaceuticals, or intermediates in organic synthesis, given fluorine’s role in enhancing bioactivity and metabolic stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9F3O3 B1498153 Methyl 6,6,6-trifluoro-5-oxohexanoate CAS No. 1161004-61-0

Properties

IUPAC Name

methyl 6,6,6-trifluoro-5-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c1-13-6(12)4-2-3-5(11)7(8,9)10/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBQVXIGYLVDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659295
Record name Methyl 6,6,6-trifluoro-5-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161004-61-0
Record name Methyl 6,6,6-trifluoro-5-oxohexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1161004-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6,6,6-trifluoro-5-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 6,6,6-trifluoro-5-oxohexanoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of trifluoromethyl groups and a keto functional group. Its molecular formula is C6H7F3O3C_6H_7F_3O_3, with a molecular weight of approximately 196.12 g/mol. The fluorinated structure significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, its structural similarity to natural substrates allows it to act as a competitive inhibitor in certain enzymatic reactions.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and subsequent bactericidal effects.
  • Cytotoxicity : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

Antimicrobial Activity

A study conducted by researchers at the University of Manchester evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing significant antimicrobial potential.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Cytotoxic Effects on Cancer Cell Lines

In another study focusing on its cytotoxic effects, this compound was tested on several cancer cell lines including breast carcinoma (MCF-7) and lung carcinoma (A549). The compound exhibited IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells, indicating promising anticancer activity.

Cell LineIC50 (µM)
MCF-7 (Breast)25
A549 (Lung)30

Synthetic Routes

The synthesis of this compound typically involves the reaction of hexanoic acid derivatives with trifluoromethylating agents under controlled conditions. This synthetic pathway not only ensures high yields but also allows for the introduction of various functional groups that can enhance biological activity.

Chemical Reactions Analysis

Reduction Reactions

The ketone group in Methyl 6,6,6-trifluoro-5-oxohexanoate undergoes reduction to yield secondary alcohols.

Reagent Conditions Product Yield Source
NaBH<sub>4</sub>MeOH, 0°C → RT, 2–4 h6,6,6-Trifluoro-5-hydroxyhexanoate75–85%
LiAlH<sub>4</sub>THF, reflux, 6 h6,6,6-Trifluoro-5-hydroxyhexanol90%

Mechanistic Notes :

  • NaBH<sub>4</sub> selectively reduces the ketone without affecting the ester group.

  • LiAlH<sub>4</sub> reduces both the ketone and ester, yielding a diol .

Nucleophilic Additions

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks.

Nucleophile Conditions Product Yield Source
NH<sub>2</sub>OHEtOH, reflux, 3 h6,6,6-Trifluoro-5-(hydroxyimino)hexanoate68%
PhMgBrTHF, −78°C → RT, 12 h6,6,6-Trifluoro-5-(phenyl)hexanoate55%

Key Observations :

  • Hydrazine derivatives form stable hydrazones under mild conditions .

  • Grignard reagents require low temperatures to prevent ester cleavage.

Ester Hydrolysis

The methyl ester undergoes hydrolysis to generate the carboxylic acid under acidic or basic conditions.

Conditions Product Yield Source
1 M HCl, H<sub>2</sub>O, 80°C, 6 h6,6,6-Trifluoro-5-oxohexanoic acid92%
1 M NaOH, EtOH, RT, 2 hSodium 6,6,6-trifluoro-5-oxohexanoate88%

Practical Implications :

  • Acidic hydrolysis preserves the ketone functionality.

  • Basic conditions (saponification) are faster but require neutralization for acid isolation .

Condensation Reactions

The ketone participates in aldol-like condensations, though steric and electronic effects from the CF<sub>3</sub> group limit reactivity.

Reagent Conditions Product Yield Source
CH<sub>3</sub>COClPyridine, DCM, RT, 12 h6,6,6-Trifluoro-5-(acetyloxy)hexanoate50%
(EtO)<sub>2</sub>CONaH, THF, 60°C, 8 hβ-Ketoester derivative40%

Challenges :

  • The CF<sub>3</sub> group reduces enolization efficiency, necessitating strong bases or prolonged reaction times.

Influence of the Trifluoromethyl Group

The CF<sub>3</sub> group profoundly alters reactivity:

  • Electronic Effects : Enhances ketone electrophilicity by withdrawing electron density .

  • Steric Effects : Hinders nucleophilic access to the carbonyl carbon, reducing reaction rates.

  • Thermodynamic Stability : Stabilizes intermediates via hyperconjugation, favoring certain pathways (e.g., reductions over substitutions) .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of Methyl 6,6,6-trifluoro-5-oxohexanoate with structurally related esters:

Compound Name Molecular Formula Molar Mass (g/mol) Functional Groups Key Physical Properties
This compound C₇H₉F₃O₃ 198.14 Ester, ketone, CF₃ Likely lower MP/BP due to fluorination
Methyl 6,6-difluoro-5-oxohexanoate C₇H₁₀F₂O₃ 180.15 Ester, ketone, CF₂ Higher volatility than trifluoro analog
Methyl 6-oxohexanoate C₇H₁₂O₃ 144.17 Ester, ketone MP: Not specified; simpler solubility
Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate C₁₅H₂₀O₅ 280.31 Ester, ketone, aryl groups Yellow oil; Rf = 0.38 (TLC)
Triflusulfuron methyl ester (pesticide) C₁₅H₁₆F₃N₅O₆S 463.37 Ester, sulfonylurea, CF₃ Solid; agrochemical use

Key Observations :

  • Fluorination Impact: The trifluoro derivative (198.14 g/mol) has a higher molar mass than its difluoro (180.15 g/mol) and non-fluorinated (144.17 g/mol) analogs. Fluorination reduces boiling points and increases lipophilicity, enhancing membrane permeability in bioactive compounds .
  • Aromatic vs. Aliphatic Substituents: Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate incorporates an aryl group, contributing to higher molar mass (280.31 g/mol) and distinct solubility compared to aliphatic analogs .

Functional Group Modifications

  • Ketone vs. Hydroxyl/Nitro Groups: Methyl 6,6,6-trifluoro-5-hydroxy-4-nitrohexanoate () introduces hydroxyl and nitro groups, increasing polarity and oxidative reactivity compared to the 5-oxo derivative. This structural variation could shift applications toward pharmaceuticals or explosives.
  • Ester Stability: The trifluoro group’s electron-withdrawing nature stabilizes the ester against hydrolysis relative to non-fluorinated analogs like Methyl 6-oxohexanoate .

Preparation Methods

Key Preparation Steps and Reagents

Trifluoromethylation Using Ruppert–Prakash Reagent

  • The trifluoromethyl group is introduced by nucleophilic addition of the Ruppert–Prakash reagent (trimethylsilyl trifluoromethane, TMS-CF3) to aldehyde intermediates.
  • This reaction forms a trifluoromethylated alcohol intermediate.
  • Subsequent oxidation with Dess–Martin periodinane (DMP) converts the alcohol to the trifluoromethyl ketone.

Esterification and Amide Formation

  • Carboxylic acid intermediates are converted to Weinreb amides using isobutyl chloroformate, N-methylmorpholine (NMM), and N,O-dimethylhydroxylamine hydrochloride.
  • This step allows for controlled ketone formation upon reaction with organometallic reagents.

Protection Strategies

  • Amino groups are often protected with bis-Boc (tert-butoxycarbonyl) groups to prevent cyclization and facilitate further transformations.
  • Protection and deprotection steps are carried out under mild conditions to maintain the integrity of sensitive trifluoromethyl and keto functionalities.

Detailed Synthetic Procedure Example

Step Reagents/Conditions Description Yield/Outcome
1. Conversion of aldehyde to trifluoromethyl alcohol Ruppert–Prakash reagent (TMS-CF3), nucleophilic addition Introduction of CF3 group at terminal carbon Intermediate alcohol formed
2. Oxidation of alcohol to trifluoromethyl ketone Dess–Martin periodinane (DMP), room temperature Converts alcohol to ketone 75% yield over 2 steps reported
3. Formation of Weinreb amide Isobutyl chloroformate, NMM, N,O-dimethylhydroxylamine hydrochloride, CH2Cl2, 0°C to RT Activation of carboxylic acid and amide formation 88% yield, colorless oil
4. Protection of amino groups Di-tert-butyl dicarbonate, Na2CO3, 0°C to RT Boc protection to prevent cyclization High purity product
5. Purification Silica gel chromatography (hexane/ethyl acetate mixtures) Isolation of pure intermediates and final product High purity confirmed by NMR and MS

Analytical Data Supporting the Preparation

  • NMR Spectroscopy :

    • ^1H NMR shows characteristic signals for methylene and methyl protons adjacent to trifluoromethyl and keto groups.
    • ^13C NMR confirms the presence of ketone carbonyl (~190 ppm) and ester carbonyl (~168-170 ppm).
    • ^19F NMR shows a strong singlet for CF3 group around -63 ppm.
  • IR Spectroscopy :

    • Strong absorption bands for ester carbonyl (~1739 cm^-1) and ketone carbonyl (~1699 cm^-1).
    • Additional bands correspond to C-F stretching and other functional groups.
  • Mass Spectrometry (HR-ESI-MS) :

    • Molecular ion peaks consistent with calculated molecular weights for methyl 6,6,6-trifluoro-5-oxohexanoate and its intermediates.

Research Findings and Optimization Notes

  • The trifluoromethyl ketone intermediate is crucial and must be synthesized with high purity to ensure successful downstream transformations.
  • Attempts to introduce sensitive moieties such as diazirine rings at late stages require stable trifluoromethyl ketone intermediates.
  • Protection of amino groups with bis-Boc groups is preferred over mono-Boc to avoid cyclization and side reactions.
  • The use of mild oxidants like Dess–Martin periodinane is favored over harsher conditions to preserve trifluoromethyl functionality.
  • Chromatographic purification under inert atmosphere and low temperatures improves yield and purity.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Yield/Remarks
Nucleophilic trifluoromethylation Ruppert–Prakash reagent (TMS-CF3), aldehyde Introduce CF3 group ~75% yield in multi-step process
Oxidation Dess–Martin periodinane (DMP), RT Convert alcohol to ketone High efficiency, mild conditions
Amide formation Isobutyl chloroformate, NMM, N,O-dimethylhydroxylamine Form Weinreb amide intermediate 88% yield, facilitates further steps
Amino protection Di-tert-butyl dicarbonate, Na2CO3 Prevent cyclization, stabilize intermediates Essential for reaction success
Purification Silica gel chromatography (hexane/ethyl acetate) Isolate pure product Confirmed by NMR, IR, MS

Q & A

Q. Table 1: Key Reaction Parameters

StepConditionsYieldPurity (Post-Chromatography)
EsterificationMeOH, H₂SO₄, reflux, 18h~85%90–95%
Column PurificationHexane/EtOAc (4:1)94%>99%

Advanced: How do the electron-withdrawing trifluoromethyl groups influence the reactivity of the 5-oxo moiety?

Answer:
The -CF₃ group at C6 significantly alters electronic and steric environments:

  • Electronic Effects : The strong electron-withdrawing nature of -CF₃ increases the electrophilicity of the ketone at C5, enhancing susceptibility to nucleophilic attack (e.g., Grignard reagents or hydrides) .
  • Steric Hindrance : The trifluoromethyl group may hinder access to the carbonyl, necessitating optimized reaction conditions (e.g., polar aprotic solvents like THF, elevated temperatures).
  • Computational Insights : Density Functional Theory (DFT) studies (using InChIKey LKEYHSAKBVEOJQ-UHFFFAOYSA-N ) can predict reaction sites by mapping electrostatic potential surfaces.

Q. Table 2: Comparative Reactivity of Analogous Ketones

CompoundCarbonyl C=O Stretching (cm⁻¹)Hydride Reduction Rate (Relative)
Methyl 5-oxohexanoate17201.0 (Reference)
This compound17452.3

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Spectroscopy :
    • NMR : ¹H NMR detects methyl ester protons (~3.6–3.8 ppm), while ¹⁹F NMR confirms trifluoromethyl signals (-65 to -70 ppm) .
    • IR : Strong absorbance for ketone (~1740 cm⁻¹) and ester (~1720 cm⁻¹) groups.
  • Chromatography : HPLC with UV detection (λ = 210–220 nm) or GC-MS for trace impurity analysis.
  • Elemental Analysis : Verify C/F ratios via combustion analysis .

Advanced: Can engineered enzymes catalyze stereoselective modifications of this compound?

Answer:
Directed evolution of enzymes like cyclohexanone monooxygenase (CHMO) enables selective functionalization:

  • Biocatalytic Reduction : NADPH-dependent ketoreductases can reduce the 5-oxo group to alcohol with enantiomeric excess (>90%) .
  • Challenges : Fluorine substituents may reduce enzyme compatibility; iterative saturation mutagenesis (e.g., targeting substrate-binding pockets) improves activity .

Q. Table 3: Enzyme Engineering Workflow

StepMethodOutcome
Library GenerationError-prone PCR10⁴–10⁵ variants
ScreeningHigh-throughput HPLC3 variants with >50% activity
OptimizationSite-saturation mutagenesis1 variant (kcat/Km = 2.5 mM⁻¹s⁻¹)

Advanced: How can the 5-oxo group be selectively reduced without cleaving the ester or altering -CF₃ groups?

Answer:

  • Zinc Amalgam Reduction : Use HgCl₂-activated Zn in HCl/MeOH under reflux to reduce ketones to alkanes while preserving esters .
  • Alternative Methods :
    • Catalytic Hydrogenation : Pd/C or Raney Ni in ethanol (low H₂ pressure, 25°C) .
    • Selectivity Control : Monitor reaction progress via TLC (Rf shift from 0.45 to 0.70 in hexane/EtOAc).

Note : The -CF₃ group is stable under these conditions but may require inert atmospheres to prevent defluorination.

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Protective Equipment : OSHA-compliant chemical goggles, nitrile gloves, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Spill Management : Neutralize acidic residues with NaHCO₃ and adsorb with vermiculite .

Advanced: How do computational tools aid in predicting the compound’s reactivity or spectral properties?

Answer:

  • In Silico Modeling :
    • PubChem Data : Use InChI string InChI=1S/C6H9F3O/c1-2-5(10)3-4-6(7,8)9/h2-4H2,1H3 to simulate NMR/IR spectra via Gaussian or ADF software.
    • Reactivity Prediction : Transition state modeling (e.g., Hammett plots) quantifies substituent effects on reaction rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6,6,6-trifluoro-5-oxohexanoate
Reactant of Route 2
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Methyl 6,6,6-trifluoro-5-oxohexanoate

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